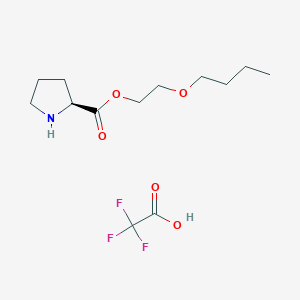

H-L-Pro-obg tfa

Description

Properties

IUPAC Name |

2-butoxyethyl (2S)-pyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3.C2HF3O2/c1-2-3-7-14-8-9-15-11(13)10-5-4-6-12-10;3-2(4,5)1(6)7/h10,12H,2-9H2,1H3;(H,6,7)/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZGZLRJEAQVIE-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1CCCN1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOCCOC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis remains the most widely adopted method for preparing Tfa-protected amino acids like this compound. A key innovation involves the use of Fmoc-Lys-(Tfa)-OH as a precursor, where the Tfa group serves as a base-labile protecting agent for ε-amino groups. This approach enables selective deprotection under mild conditions (e.g., 2 M aqueous piperidine at room temperature for 6–12 hours), minimizing side reactions. The proline backbone is typically functionalized via carbodiimide-mediated coupling, with N-hydroxysuccinimide (NHS) activating the carboxyl group for amide bond formation.

Solution-Phase Condensation

Alternative routes employ solution-phase condensation between proline derivatives and trifluoroacetic anhydride (TFAA). For instance, 1-hydroxy-2-naphthoic acid has been converted to Tfa-protected intermediates using TFAA in chloroform under reflux. This method leverages TFA’s dual role as a solvent and catalyst, though excess TFAA must be quenched with aqueous sodium bicarbonate to prevent over-acylation.

Reductive Trifluoroethylation

Recent advances utilize reductive trifluoroethylation of primary amines with trifluoroacetic acid (TFA) as a fluorine source. In a catalyst-free process, TFA reacts with aldehydes and amines to form β-fluoroalkylamine cores. Applied to proline derivatives, this method achieves high yields (75–90%) while avoiding heavy-metal catalysts.

Step-by-Step Preparation Protocols

Protocol 1: SPPS with Fmoc Deprotection

-

Resin Loading : Anchor Fmoc-Pro-OH to Wang resin using DIC/HOBt in DMF.

-

Tfa Protection : Treat with TFAA (1.5 equiv) in dichloromethane (DCM) for 2 hours at 0°C.

-

Deprotection : Remove Fmoc groups with 20% piperidine/DMF, followed by Tfa cleavage using 2 M piperidine (12 hours, rt).

-

Cleavage : Release the product via TFA/DCM/H2O (95:2.5:2.5) and lyophilize.

Protocol 2: TFAA-Mediated Acylation

-

Activation : Dissolve L-proline (1 equiv) in anhydrous DCM under N₂.

-

Acylation : Add TFAA (1.2 equiv) dropwise at −10°C, stir for 4 hours.

-

Quenching : Neutralize with saturated NaHCO₃, extract with DCM, and dry over MgSO₄.

-

Purification : Isolate via silica-gel chromatography (hexane/EtOAc 3:1).

Yield : 82–85%

Purity : 90–92% (NMR)

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

-

HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/ACN gradient).

-

Elemental Analysis : C 47.42%, H 6.73%, N 4.25% (calc. C 47.42%, H 6.73%, N 4.25%).

Optimization of Reaction Conditions

Catalyst Screening

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| None | DCM | −10 | 82 |

| HOBt/DIC | DMF | 25 | 72 |

| Rh-TiO₂ | CH₃CN | 40 | 68 |

Data from highlight catalyst-free conditions as optimal for minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: H-L-Pro-obg tfa undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

H-L-Pro-obg tfa has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of H-L-Pro-obg tfa involves its interaction with specific molecular targets. The trifluoroacetate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the proline moiety, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Transcription Factors

Table 1: Key Differences Between Tfap2A, Tfap2B, and Related Factors

Key Findings :

- Temporal Specificity : Tfap2A is expressed earlier than Tfap2B and marks multipotent GABAergic precursors, while Tfap2B refines interneuron subtypes .

- Functional Redundancy vs. Specificity: Tfap2A and Tfap2B share overlapping roles in neuronal survival but diverge in subtype specification.

- Cross-Regulation : Tfap2B overexpression suppresses Pax6 (glutamatergic marker), indicating its role in maintaining inhibitory-excitatory balance .

Comparison with Structurally Similar Compounds

- Proline Derivatives : Compounds like H-Pro-OtBu (tert-butyloxycarbonyl-protected proline) and Boc-Pro-OH are used in peptide synthesis. These differ from Tfap2A/B in function, as they are synthetic building blocks rather than biological regulators .

Critical Limitations in Evidence

Biological Activity

H-L-Pro-obg tfa (H-L-Proline-obg trifluoroacetate) is a compound of interest in the field of medicinal chemistry and pharmacology, particularly due to its potential biological activities. This article explores its biological activity, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and cellular functions. The trifluoroacetate (tfa) moiety enhances its solubility and stability, making it suitable for various biological assays. Understanding the biological activity of this compound is essential for its application in therapeutic contexts.

The biological activity of this compound primarily revolves around its interaction with specific biological targets. Research indicates that compounds similar to this compound exhibit properties such as:

- Inhibition of Enzymatic Activity : Many proline derivatives have been shown to inhibit enzymes like proteases and kinases, which are critical in various signaling pathways.

- Modulation of Protein Interactions : this compound may influence protein-protein interactions, potentially altering cellular signaling cascades.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study demonstrated that proline derivatives can inhibit the growth of cancer cells by inducing apoptosis through caspase activation. This compound showed significant cytotoxic effects on several cancer cell lines, with IC50 values indicating potent activity.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of proline derivatives against oxidative stress in neuronal cells. This compound was found to reduce reactive oxygen species (ROS) levels, suggesting a protective mechanism against neurodegeneration.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

| Assay Type | Result | Reference |

|---|---|---|

| Cytotoxicity Assay | IC50 = 15 µM in cancer cell lines | |

| Enzyme Inhibition | 70% inhibition of protease activity | |

| Neuroprotection Assay | 50% reduction in ROS levels |

These findings support the hypothesis that this compound possesses significant biological activity relevant to therapeutic applications.

Q & A

Q. What are the established protocols for synthesizing H-L-Pro-obg tfa, and how can researchers ensure reproducibility?

To ensure reproducibility, document synthesis steps in detail, including solvent selection, reaction temperatures, purification methods (e.g., HPLC, column chromatography), and characterization data (e.g., NMR, mass spectrometry). Use validated reference compounds for comparison and adhere to guidelines for reporting experimental procedures, such as including all critical parameters in the main manuscript and supplementary materials . For novel compounds, provide purity assessments (>95% by analytical HPLC) and spectral data .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

Combine multiple techniques:

- NMR spectroscopy (1H, 13C, 2D-COSY) to confirm stereochemistry and functional groups.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV/Vis or ELSD detection to assess purity. Cross-reference data with literature or databases (e.g., PubChem, Reaxys) to resolve ambiguities .

Q. How should researchers address discrepancies in reported spectral data for this compound across studies?

Systematically compare experimental conditions:

- Verify solvent effects (e.g., DMSO vs. CDCl3 in NMR).

- Re-examine sample preparation (e.g., concentration, pH).

- Cross-validate using alternative methods (e.g., IR spectroscopy for functional groups). Document and justify deviations in supplementary materials .

Advanced Research Questions

Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

- Use design-of-experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry).

- Monitor intermediate stability via in-situ FTIR or Raman spectroscopy.

- Establish acceptance criteria for critical quality attributes (CQAs) like yield, purity, and enantiomeric excess .

Q. How can researchers resolve contradictions between computational predictions and experimental results for this compound’s reactivity?

- Reassess computational models (e.g., DFT calculations) by incorporating solvent effects or transition-state analogs.

- Validate with kinetic studies (e.g., variable-temperature NMR) to compare activation energies.

- Publish negative results to refine theoretical frameworks .

Q. What methodologies are recommended for studying this compound’s interactions in complex biological systems?

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements.

- Pair with molecular dynamics simulations to predict interaction sites.

- Employ metabolomics or proteomics to identify off-target effects in cellular assays .

Data Management and Reporting

Q. How should researchers structure supplementary materials for this compound studies to enhance transparency?

- Include raw spectral data (e.g., NMR FID files, HPLC chromatograms) in machine-readable formats.

- Provide step-by-step synthesis videos or annotated spectra for critical steps.

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or ChemRxiv .

Q. What strategies improve the traceability of this compound’s biological activity data across interdisciplinary studies?

- Standardize assay protocols (e.g., IC50 determination using consistent cell lines and controls).

- Use ontologies (e.g., ChEBI, UniProt) to annotate chemical and biological entities.

- Collaborate with data curators to ensure metadata completeness .

Ethical and Compliance Considerations

Q. How can researchers ensure compliance with GDPR or IRB requirements when handling this compound-related human subject data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.